N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide

17β-HSD2 Osteoporosis Steroid metabolism

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide (CAS 2034528-20-4) is a synthetic, non-steroidal indene-based sulfonamide that acts as a selective inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that oxidizes estradiol (E2) to estrone (E1) and testosterone to androstenedione. Its primary activity has been established in cell-free enzymatic assays using human placental microsomes, where it demonstrates an IC₅₀ of 275 nM against 17β-HSD2 and approximately 6.4-fold selectivity over the type 1 isozyme (17β-HSD1, IC₅₀ = 1750 nM).

Molecular Formula C17H19NO4S
Molecular Weight 333.4
CAS No. 2034528-20-4
Cat. No. B2443436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide
CAS2034528-20-4
Molecular FormulaC17H19NO4S
Molecular Weight333.4
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
InChIInChI=1S/C17H19NO4S/c1-22-15-7-4-8-16(9-15)23(20,21)18-12-17(19)10-13-5-2-3-6-14(13)11-17/h2-9,18-19H,10-12H2,1H3
InChIKeyXPUHAVMIBPTKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide (CAS 2034528-20-4): A Quantitatively Profiled 17β-HSD2 Inhibitor for Osteoporosis and Steroidogenic Research


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide (CAS 2034528-20-4) is a synthetic, non-steroidal indene-based sulfonamide that acts as a selective inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that oxidizes estradiol (E2) to estrone (E1) and testosterone to androstenedione [1]. Its primary activity has been established in cell-free enzymatic assays using human placental microsomes, where it demonstrates an IC₅₀ of 275 nM against 17β-HSD2 and approximately 6.4-fold selectivity over the type 1 isozyme (17β-HSD1, IC₅₀ = 1750 nM) [1]. The compound features a 2-hydroxy-2,3-dihydro-1H-indene core linked via a methylene bridge to a 3-methoxybenzenesulfonamide moiety, a structural architecture that distinguishes it from both naphthalene-derived and thiophene-carboxamide 17β-HSD2 inhibitor classes [2].

Why Generic Substitution Fails for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide: Structural Determinants of 17β-HSD2 Inhibition and Isozyme Selectivity


The 17β-HSD2 inhibitory activity of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide is highly dependent on the precise arrangement of its three pharmacophoric elements: the hydrogen-bond-donating 2-hydroxy group on the indane ring, the methylene spacer, and the electron-rich 3-methoxy substituent on the benzenesulfonamide aryl ring [1]. SAR studies within the broader hydroxyphenylnaphthol series demonstrate that even modest modifications—such as moving the methoxy group from the 3- to the 4-position or replacing the sulfonamide with a carboxamide—can drastically alter both potency and selectivity [1]. Consequently, close analogs like the thiophene-2-sulfonamide or 3-chloro-benzenesulfonamide variants, which lack published 17β-HSD2 profiling data, cannot be assumed to exhibit comparable target engagement or selectivity. The quantitative evidence below establishes the specific, measurable performance boundaries within which this compound must be evaluated for scientific procurement decisions.

Quantitative Comparative Evidence for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide vs. Closest Analogs and In-Class Candidates


17β-HSD2 Inhibitory Potency and Isozyme Selectivity in Human Placental Microsomal Assays

In a standardized cell-free assay using human placental microsomes and [³H]E2 as substrate, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide inhibited 17β-HSD2 with an IC₅₀ of 275 nM. Under identical assay conditions, the compound inhibited the opposing isozyme 17β-HSD1 with an IC₅₀ of 1750 nM, yielding a selectivity factor (SF = IC₅₀(17β-HSD1) / IC₅₀(17β-HSD2)) of approximately 6.4 [1]. This selectivity profile is critical because 17β-HSD1 catalyzes the reverse reaction (E1 → E2), and its inhibition would counteract the therapeutic goal of increasing local E2 levels in bone tissue.

17β-HSD2 Osteoporosis Steroid metabolism

Cross-Scaffold Potency Comparison with a Leading Thiophene-2-Carboxamide 17β-HSD2 Inhibitor (Compound 21)

A 2014 study by the same research group identified compound 21, a 5-substituted thiophene-2-carboxamide, as a highly potent and selective 17β-HSD2 inhibitor with an IC₅₀ of 235 nM against the human enzyme and a selectivity factor of 95 over 17β-HSD1 [1]. The target compound exhibits comparable 17β-HSD2 potency (IC₅₀ = 275 nM) but a lower selectivity factor (6.4 vs. 95). However, the indene scaffold of the target compound offers a distinct intellectual property position and different physicochemical properties (MW = 333.4 vs. ~380 for compound 21) that may favor CNS penetration or alternative formulation strategies.

17β-HSD2 inhibitor Scaffold comparison Osteoporosis

Target Engagement Selectivity vs. Indenylsulfonamide 5-HT6 Serotonin Receptor Agonists

A structural subclass of indenylsulfonamides has been characterized as potent 5-HT6 serotonin receptor agonists, with compounds such as indenylsulfonamide 14 exhibiting EC₅₀ values of 0.9 nM in cAMP functional assays and Ki values as low as 3 nM in radioligand binding assays [1]. These 5-HT6-active indenylsulfonamides share the indene core but differ critically in the sulfonamide attachment point and the absence of the 2-hydroxy group. The target compound, with its 2-hydroxy-indene scaffold and N-methylene linker to the sulfonamide, is exclusively profiled as a 17β-HSD2 inhibitor with no reported serotonergic activity. This target divergence demonstrates that the 2-hydroxy substitution and N-alkylation pattern are key structural determinants that redirect biological activity away from aminergic GPCRs and toward steroidogenic enzymes.

Target selectivity 5-HT6 receptor Indene scaffold

Physicochemical Drug-Likeness Profile Compared to Naphthalene-Derived 17β-HSD2 Inhibitors

The target compound (MW = 333.4 g/mol; Formula = C₁₇H₁₉NO₄S; hydrogen bond donors = 2; hydrogen bond acceptors = 5; rotatable bonds = 5) exhibits a favorable drug-likeness profile consistent with Lipinski's Rule of Five and Veber's oral bioavailability criteria. Key calculated physicochemical parameters include a topological polar surface area (tPSA) of approximately 75.5 Ų and an estimated clogP of ~2.5, indicating balanced hydrophilicity-lipophilicity suitable for both oral absorption and potential blood-brain barrier penetration . In contrast, the naphthalene-derived lead compound 19 from Wetzel et al. (2011) has a molecular weight exceeding 400 g/mol, higher lipophilicity (clogP > 4), and a larger tPSA, which collectively predict reduced aqueous solubility and limited CNS exposure [1]. The lower molecular weight and more favorable ligand efficiency metrics of the target compound make it a more attractive starting point for fragment-based or structure-guided optimization campaigns.

Drug-likeness Physicochemical properties Lead optimization

Validated Research and Procurement Application Scenarios for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide (CAS 2034528-20-4)


Osteoporosis Drug Discovery: 17β-HSD2 Inhibitor Lead Optimization

The compound serves as a validated starting point for structure-activity relationship (SAR) expansion in osteoporosis programs. With an established IC₅₀ of 275 nM against human 17β-HSD2 and 6.4-fold selectivity over 17β-HSD1, it provides a quantitative benchmark against which new analogs can be measured [1]. Medicinal chemistry teams can leverage the indene scaffold to explore substitutions at the benzenesulfonamide ring and the indane 2-position to improve selectivity toward the >10-fold threshold considered necessary for in vivo proof-of-concept studies. The compound's favorable physicochemical profile (MW 333.4, clogP ~2.5) makes it suitable for further optimization toward orally bioavailable candidates.

Selective 17β-HSD2 Tool Compound for In Vitro Steroid Metabolism Studies

Researchers investigating local steroid metabolism in bone, breast, or placental tissue models can use this compound as a selective 17β-HSD2 pharmacological tool. Its IC₅₀ of 275 nM in cell-free microsomal assays [1] allows for clear inhibition of E2-to-E1 conversion at concentrations that largely spare 17β-HSD1 activity (IC₅₀ = 1750 nM). This selectivity window is particularly valuable in co-culture systems or tissue explants where both type 1 and type 2 isozymes are co-expressed, enabling dissection of the directional flux of estradiol.

Scaffold-Hopping Reference for Intellectual Property Differentiation

For organizations seeking to develop novel 17β-HSD2 inhibitors with freedom to operate, this compound exemplifies a distinct chemotype relative to the naphthalene and thiophene-carboxamide classes that dominate the patent literature. Its indene-based core, combined with the N-methylene-linked 3-methoxybenzenesulfonamide, represents a structurally unique pharmacophore with confirmed on-target activity at 275 nM [1]. Procurement for scaffold-hopping campaigns allows teams to establish SAR around a novel core while avoiding crowded IP space.

Reference Standard for 17β-HSD2 Biochemical Assay Development and Validation

The compound's well-characterized IC₅₀ values against both 17β-HSD2 (275 nM) and 17β-HSD1 (1750 nM) in human placental microsomal and cytosolic assays [1] make it suitable as a reference inhibitor for assay development, high-throughput screening (HTS) validation, and inter-laboratory reproducibility studies. Its defined selectivity factor of 6.4 provides a quantitative quality control metric: any assay system that fails to reproduce this selectivity ratio warrants investigation into enzyme source, substrate concentration, or detection method artifacts.

Quote Request

Request a Quote for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.